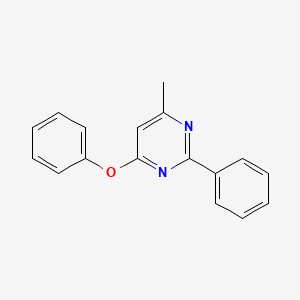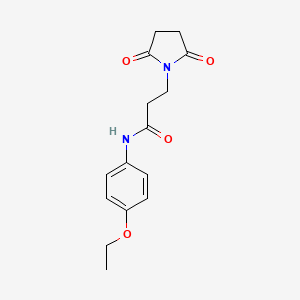
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde, also known as BDMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties. In addition, this compound has been found to exhibit fluorescence properties, which make it a useful tool for detecting biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde in lab experiments is its versatility. This compound can be easily synthesized using a multistep process, and it can be used as a building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its cytotoxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of the mechanism of action of this compound, which may lead to the development of new anti-cancer drugs. Finally, the use of this compound as a fluorescent probe for detecting biological molecules may have applications in various fields such as biochemistry and biotechnology.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. This compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and has been used as a building block for the synthesis of organic semiconductors. While there are limitations to using this compound in lab experiments, its versatility and potential applications make it a promising compound for future research.
Synthesemethoden
The synthesis of 5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde involves a multistep process that starts with the reaction of 5-nitroindole with benzyl alcohol in the presence of a catalyst to produce 5-(benzyloxy)indole. This intermediate product is then reduced to 5-(benzyloxy)indoline using a reducing agent such as sodium borohydride. The final step involves the oxidation of 5-(benzyloxy)indoline with a suitable oxidizing agent to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-(benzyloxy)-1,2-dimethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as DNA and proteins. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors with potential applications in organic electronics.
Eigenschaften
IUPAC Name |
1,2-dimethyl-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-17(11-20)16-10-15(8-9-18(16)19(13)2)21-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIAYVVMANDBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)


